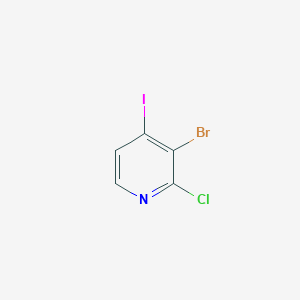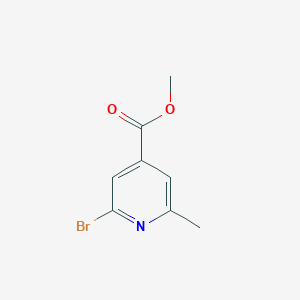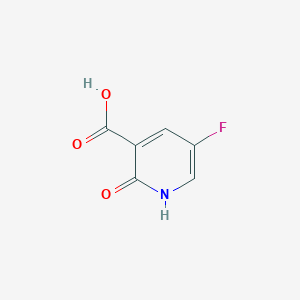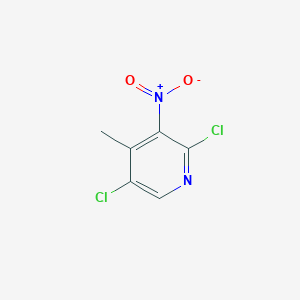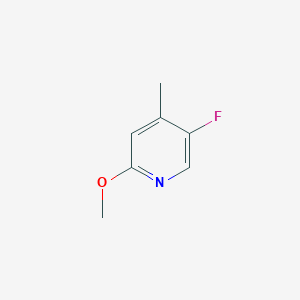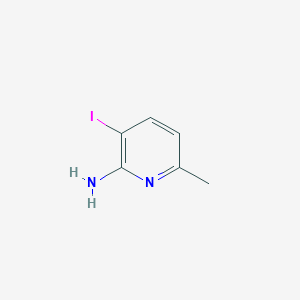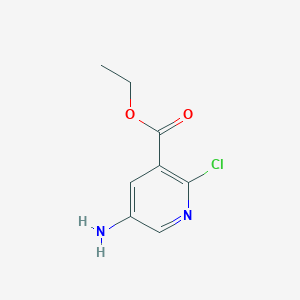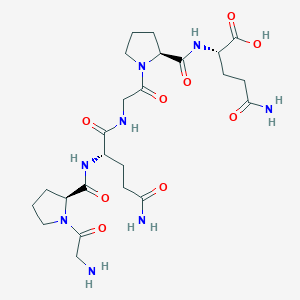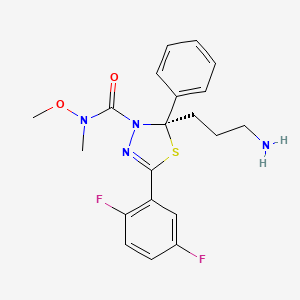
4-(1-氨基-2,2,2-三氟乙基)苯胺
描述
4-(1-Amino-2,2,2-trifluoroethyl)aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is a simple aromatic amine, and its derivatives are widely used in the chemical industry for the production of dyes, pharmaceuticals, and polymers. The trifluoroethyl group attached to the aniline nitrogen introduces unique electronic and steric properties, which can influence the behavior and reactivity of the molecule.
Synthesis Analysis
The synthesis of trifluoromethyl and trifluoromethoxy-substituted anilines, which are closely related to 4-(1-Amino-2,2,2-trifluoroethyl)aniline, involves strategic steps that allow for the introduction of the trifluoromethyl or trifluoromethoxy groups. In the case of trifluoromethoxy-substituted anilines, metalation is a key step for structural elaboration. This process involves a hydrogen/lithium permutation, also known as "metalation," which can occur with site selectivity depending on the protective group used on the nitrogen atom . The metalation step is crucial as it allows for subsequent electrophilic trapping to yield various products.
Molecular Structure Analysis
The molecular structure of aniline derivatives bearing trifluoromethyl or trifluoromethoxy groups is characterized by the presence of these highly electronegative groups. These groups can significantly affect the electronic distribution within the molecule, potentially enhancing its reactivity or affecting its physical properties. For instance, the presence of these groups can stabilize certain phases in liquid crystals, as observed in derivatives of 4-octyloxy-N-(benzylidene)aniline .
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives is greatly influenced by substituents on the aromatic ring or the nitrogen atom. For trifluoromethoxy-substituted anilines, the metalation step is not only a pivotal reaction for introducing new functional groups but also for determining the position of these groups on the aromatic ring. The protective group on the nitrogen can direct the metalation to occur at different positions, leading to various structural isomers . This selective reactivity is essential for the synthesis of more complex molecules, such as benzodiazepines, which have significant pharmaceutical applications.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl and trifluoromethoxy groups to aniline derivatives has a profound impact on their physical and chemical properties. For example, certain derivatives exhibit stable smectic B and A phases, which are types of liquid crystalline states. These states are characterized by their entropies of phase transitions, microscopic textures, smectic layer spacings, orientational order parameters, and molecular dipole moments . The polar nature of these mesogens, molecules that induce liquid crystalline phases, is crucial for stabilizing monolayer smectic states. The high orientational order observed in the smectic A phase of the 4-trifluoromethoxy derivative is indicative of the significant role these substituents play in determining the mesogenic behavior of the compounds .
科学研究应用
合成与化学反应
- 4-(1-氨基-2,2,2-三氟乙基)苯胺已用于合成各种化合物。一项研究描述了该化合物的衍生物与 Reformatsky 反应,导致形成乙基 4,4,4-三氟-3-(N-苯基)氨基-2-烷基丁酸酯 (Gong & Kato, 2001)。
材料科学与工程
- 在材料科学领域,相关化合物 4-(正辛氧基)苯胺已被纳入新型 G-2 三聚氰胺基树状聚合物中。这些树状聚合物因其介晶性质和自组装能力而被用于各种应用 (Morar 等,2018)。
有机合成
- 该化合物还参与了新型合成途径的开发。例如,它已用于合成 2-三氟甲基-2,3-二氢-1H-喹啉-4-酮,展示了其在促进复杂有机反应中的作用 (Gong & Kato, 2004)。
缓蚀
- 4-(1-氨基-2,2,2-三氟乙基)苯胺的衍生物已因其缓蚀性能而被研究。一个例子是研究 4-氨基-N,N-二-(2-吡啶甲基)-苯胺在酸性环境中对低碳钢的影响,表明其在保护金属免受腐蚀方面的潜力 (Xu 等,2015)。
分析化学
- 在分析化学中,该化合物及其衍生物已被用于苯胺的比色测定,有助于对复杂生化或工业混合物进行特异性和准确的分析 (Chrastil,1976)。
聚合物科学
- 在聚合物科学中,它已被用于化学氧化共聚合工艺。一个例子是它在苯胺与邻烷氧基磺化苯胺共聚中的应用,从而产生水溶性和自掺杂聚苯胺衍生物 (Prévost, Petit, & Pla, 1999)。
电致发光
- 苯胺衍生物已被用于制造用于电致发光的发光无定形分子材料,表明其在有机电致发光器件开发中的潜力 (Doi, Kinoshita, Okumoto, & Shirota, 2003)。
安全和危害
While specific safety and hazard information for “4-(1-Amino-2,2,2-trifluoroethyl)aniline” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety information .
生化分析
Biochemical Properties
4-(1-Amino-2,2,2-trifluoroethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 4-(1-Amino-2,2,2-trifluoroethyl)aniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 4-(1-Amino-2,2,2-trifluoroethyl)aniline on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(1-Amino-2,2,2-trifluoroethyl)aniline can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, the mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)aniline involves its binding interactions with biomolecules. This compound can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, 4-(1-Amino-2,2,2-trifluoroethyl)aniline has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Amino-2,2,2-trifluoroethyl)aniline can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 4-(1-Amino-2,2,2-trifluoroethyl)aniline can have sustained effects on cellular function, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of 4-(1-Amino-2,2,2-trifluoroethyl)aniline in animal models vary with different dosages. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-(1-Amino-2,2,2-trifluoroethyl)aniline can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
4-(1-Amino-2,2,2-trifluoroethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 4-(1-Amino-2,2,2-trifluoroethyl)aniline, leading to the formation of metabolites that may have distinct biochemical properties .
Transport and Distribution
Within cells and tissues, 4-(1-Amino-2,2,2-trifluoroethyl)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-(1-Amino-2,2,2-trifluoroethyl)aniline is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHDPXUAHBSVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680014 | |
| Record name | 4-(1-Amino-2,2,2-trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886371-51-3 | |
| Record name | 4-Amino-α-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Amino-2,2,2-trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886371-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





